Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl group at position 5, a trifluoromethyl (-CF₃) group at position 2, and a methyl ester (-COOCH₃) at position 7 (Figure 1). The cyclopropyl group confers steric bulk and metabolic stability, while the trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, influencing binding interactions .
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)8-4-7(6-2-3-6)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSMWNLUFPZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Anticancer Research
Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown potential in anticancer applications. In a study focusing on pyrazolo[1,5-a]pyrimidines, derivatives were evaluated for their ability to act as lipid droplet biomarkers in cancer cells such as HeLa cells. The compound's photophysical properties were leveraged to assess its effectiveness in distinguishing between cancerous and normal cells, indicating its potential utility in cancer diagnostics and therapeutics .
Selective Enzyme Inhibition
The compound has been investigated for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various cancers and autoimmune diseases. Research has demonstrated that certain derivatives exhibit potent inhibition with IC50 values in the low nanomolar range (e.g., 18 nM), showcasing their promise as therapeutic agents targeting PI3Kδ pathways . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.
Fluorescent Probes
Due to its unique structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of trifluoromethyl groups enhances the compound's photostability and fluorescence properties, making it suitable for applications in live-cell imaging and tracking cellular processes .
Data Table: Summary of Biological Activities
| Application Area | Biological Activity | Reference |
|---|---|---|
| Anticancer Research | Lipid droplet biomarker | |
| Selective Enzyme Inhibition | PI3Kδ inhibitor (IC50 = 18 nM) | |
| Fluorescent Probes | Live-cell imaging |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with its inhibitory activity on lipid droplet formation, suggesting a mechanism that may disrupt metabolic processes in cancer cells .
Case Study 2: PI3Kδ Selectivity
A series of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold were synthesized and screened for their inhibitory effects on PI3K isoforms. This compound demonstrated exceptional selectivity towards PI3Kδ over other isoforms, highlighting its potential for targeted therapies in conditions such as chronic lymphocytic leukemia .
Mechanism of Action
The exact mechanism of action for methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is not well-documented. compounds in this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly impacts physicochemical properties and target affinity.
- Cyclopropyl vs. However, aryl substituents like 4-methylphenyl may improve binding to hydrophobic pockets in kinase targets .
Substituent Variations at Position 2
The trifluoromethyl (-CF₃) group at position 2 is a conserved feature in many analogs, contributing to electronic and steric effects.
Functional Group Variations at Position 7
The methyl carboxylate (-COOCH₃) at position 7 is critical for solubility and metabolic processing.
- Ester vs. Amine/Morpholine : Replacement of the methyl ester with a morpholine group (as in compound 13 from ) improves water solubility and introduces hydrogen-bonding capability, which is advantageous for kinase inhibition . Conversely, the methyl group in 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 439097-10-6) increases hydrophobicity, favoring blood-brain barrier penetration .
Biological Activity
Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1795503-18-2) is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 285.22 g/mol. The compound features a unique combination of a cyclopropyl group and a trifluoromethyl group, which contribute to its biological properties and reactivity.
The precise mechanism of action for this compound remains under investigation. However, compounds in this class typically exert their effects by interacting with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of enzyme activity or alteration of cellular signaling pathways, which is crucial for therapeutic efficacy.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit tropomyosin receptor kinases (Trk), which are implicated in various cancers. Compounds similar to this compound have demonstrated IC50 values lower than 5 nM against Trk receptors, suggesting potent inhibitory effects on cancer cell proliferation .
Enzymatic Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. The compound's structure allows it to interact with various kinases, making it a candidate for developing selective kinase inhibitors. In particular, the compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
Several case studies highlight the biological activity of related pyrazolo[1,5-a]pyrimidines:
- Trk Inhibitors : A study reported that specific pyrazolo[1,5-a]pyrimidine derivatives exhibited significant inhibitory potency against Trk receptors (IC50 < 5 nM). This suggests potential applications in targeted cancer therapies .
- CDK Inhibition : Another investigation focused on synthesizing new CDK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that modifications at specific positions enhanced inhibitory activity against CDK2 .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | < 5 | Trk inhibitor |
| Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate | N/A | < 10 | CDK inhibitor |
| Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | N/A | < 15 | Anticancer |
Q & A
Q. What are the common synthetic routes for Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate?
The compound is typically synthesized via condensation reactions between 5-amino-3-substituted pyrazoles and keto-esters. For example, reacting 5-amino-3-cyclopropylpyrazole with methyl 2,4-dioxopentanoate under reflux in ethanol yields the pyrazolo[1,5-a]pyrimidine core. Subsequent trifluoromethylation at position 2 is achieved using reagents like trifluoromethyl iodide or copper-mediated cross-coupling . Purification often involves silica gel chromatography with petroleum ether/ethyl acetate mixtures .
Q. How is the purity and structural integrity of this compound validated?
Purity is confirmed via HPLC (≥95% by reverse-phase C18 columns) and elemental analysis. Structural characterization employs - and -NMR to verify substituent positions, such as the cyclopropyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and trifluoromethyl signal (δ ~120–125 ppm in -NMR). Mass spectrometry (ESI-TOF) confirms the molecular ion peak (e.g., m/z 341.07 for ) .
Q. What preliminary biological activities have been reported for this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit kinase inhibitory activity, particularly against c-Src (IC values in the nanomolar range). Substituents like the trifluoromethyl group enhance metabolic stability and binding affinity to hydrophobic kinase pockets . Initial screening often involves in vitro enzymatic assays and cell-based viability tests (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the trifluoromethyl group at position 2?
Advanced methods like SNAr (nucleophilic aromatic substitution) or Suzuki-Miyaura cross-coupling are employed. For SNAr, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is reacted with trifluoromethyl copper(I) complexes in DMF at 110°C under inert atmosphere, achieving yields up to 85%. Microwave-assisted synthesis reduces reaction time (30–60 min vs. 24 h) .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting due to hindered rotation) are addressed via X-ray crystallography. For example, single-crystal studies reveal planarity of the pyrazole-pyrimidine fused system and dihedral angles between substituents (e.g., 1.27° for phenyl rings), resolving ambiguities in NOESY or COSY spectra .
Q. What strategies are used to establish structure-activity relationships (SAR) for kinase inhibition?
Systematic substitution at positions 5 (cyclopropyl) and 2 (trifluoromethyl) is analyzed via comparative IC profiling. Molecular docking (using software like AutoDock Vina) identifies key interactions—e.g., the cyclopropyl group’s van der Waals contacts with c-Src’s ATP-binding pocket. Meta-chloro or methoxy substituents at position 5 reduce potency by 10-fold, highlighting steric constraints .
Q. What advanced spectroscopic methods validate tautomeric forms or reactive intermediates?
Dynamic NMR at variable temperatures (-90°C to 25°C) detects tautomerism in solution. X-ray photoelectron spectroscopy (XPS) confirms electron-withdrawing effects of the trifluoromethyl group (binding energy shifts for N1 and C7). Time-resolved IR spectroscopy monitors intermediates in SNAr reactions, such as Meisenheimer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
